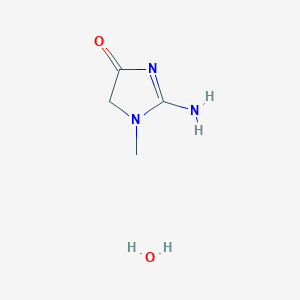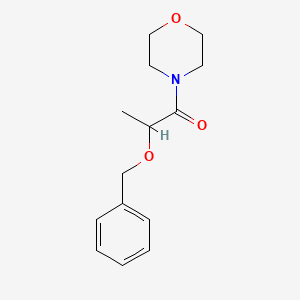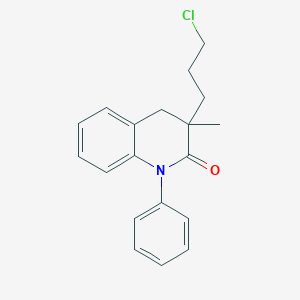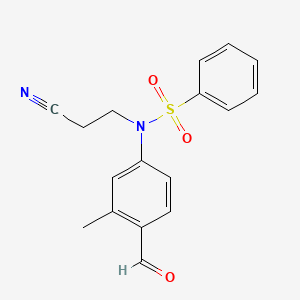
Creatinine monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Creatinine monohydrate is a naturally occurring compound synthesized in the body from the amino acids glycine, arginine, and methionine. It is stored in the muscles and used as a source of energy during high-intensity activities. This compound supplements provide an exogenous source of this compound to enhance its availability in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Creatinine monohydrate can be synthesized through various chemical routes. One common method involves the catalytic dehydrogenation of N-methylethanolamine or ethanolamine in an alkaline solution, followed by reaction with a guanylating agent such as O-alkylisourea or cyanamide under acidic conditions . Another method involves dissolving creatinine in glacial acetic acid and titrating with perchloric acid using potentiometric determination .
Industrial Production Methods
In industrial settings, this compound is produced by reacting sarcosinate or glycinate solutions with guanylating agents under controlled conditions. The resulting suspension is filtered, washed, and dried to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Creatinine monohydrate undergoes various chemical reactions, including:
Oxidation: Creatinine can be oxidized to form creatine.
Reduction: Creatinine can be reduced back to creatine under specific conditions.
Substitution: Creatinine can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and guanylating agents like O-alkylisourea .
Major Products Formed
The major products formed from these reactions include creatine, creatine phosphate, and various creatine derivatives .
Scientific Research Applications
Creatinine monohydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular energy metabolism and muscle physiology.
Medicine: Used as a dietary supplement to enhance muscle performance and recovery. .
Industry: Used in the production of dietary supplements and as an additive in various food products.
Mechanism of Action
Creatinine monohydrate exerts its effects by increasing the availability of phosphocreatine in the muscles. Phosphocreatine regenerates adenosine triphosphate (ATP), the primary energy source during short, intense bursts of exercise. This process is catalyzed by the enzyme creatine kinase . Additionally, this compound promotes muscle growth through increased water retention within muscle cells, leading to a volumizing effect .
Comparison with Similar Compounds
Similar Compounds
Creatine hydrochloride: Known for its higher solubility compared to creatinine monohydrate.
Creatine ethyl ester: Claimed to have better absorption rates.
Buffered creatine: Designed to reduce the conversion of creatine to creatinine in the stomach.
Uniqueness
This compound is the most extensively studied and widely used form of creatine. It is known for its effectiveness in enhancing muscle performance and its relatively low cost compared to other forms .
Properties
Molecular Formula |
C4H9N3O2 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
2-amino-3-methyl-4H-imidazol-5-one;hydrate |
InChI |
InChI=1S/C4H7N3O.H2O/c1-7-2-3(8)6-4(7)5;/h2H2,1H3,(H2,5,6,8);1H2 |
InChI Key |
NDFCCFWNBAZVMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N=C1N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)
![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)






![4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol](/img/structure/B14218630.png)
![4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14218632.png)
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14218633.png)


